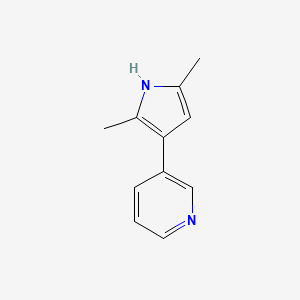

3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine

Description

3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 2,5-dimethyl-substituted pyrrole moiety.

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine |

InChI |

InChI=1S/C11H12N2/c1-8-6-11(9(2)13-8)10-4-3-5-12-7-10/h3-7,13H,1-2H3 |

InChI Key |

PDSJWFPHKLQDLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1)C)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine typically involves the condensation of 2,5-hexanedione with 3-aminopyridine under acidic conditions. The Paal-Knorr reaction is a common method used for this synthesis . The reaction is carried out by heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole and pyridine derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine and related compounds:

Key Observations :

- Aromaticity: The dimethyl-pyrrole in the target compound retains full aromaticity, whereas the tetrazole analog () lacks aromatic stability due to its non-aromatic tetrazole ring. The dihydro-pyrrole derivative () is partially saturated, reducing conjugation .

- Substituent Effects : Methyl groups in the target compound likely increase lipophilicity compared to electron-withdrawing groups (e.g., Cl in ) or polar moieties (e.g., propargyl alcohol in ).

Comparison with Analogous Compounds

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: Synthesized via copper-catalyzed oxidative coupling between 5-phenyl-1H-tetrazole and pyridine-3-boronic acid, achieving 87% yield . This method is notable for its efficiency and safety.

- 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine : Synthesis details are unspecified, but similar dihydro-pyrroles often involve reduction of pyrrole precursors or cyclization of enamines .

Target Compound (Hypothetical)

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

- Predicted Activities : Analgesic (80% probability), nicotine receptor antagonism (α6β3β4α5 and α2β2 subtypes) via hydrogen-bonding interactions with nitrogen atoms .

Other Pyridine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.